molecular formula C22H26N4S B2381571 N1-(4-Methylpentan-2-yl)-N4-phenyl-2-(pyrimidin-2-ylsulfanyl)benzene-1,4-diamine CAS No. 432011-92-2

N1-(4-Methylpentan-2-yl)-N4-phenyl-2-(pyrimidin-2-ylsulfanyl)benzene-1,4-diamine

Cat. No.: B2381571
CAS No.: 432011-92-2
M. Wt: 378.54
InChI Key: LEQBGZRWYLHIDT-UHFFFAOYSA-N
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Description

N1-(4-Methylpentan-2-yl)-N4-phenyl-2-(pyrimidin-2-ylsulfanyl)benzene-1,4-diamine is a complex organic compound with potential applications in various scientific fields. This compound features a benzene ring substituted with a pyrimidin-2-ylsulfanyl group and two amine groups, one of which is attached to a 4-methylpentan-2-yl group and the other to a phenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-Methylpentan-2-yl)-N4-phenyl-2-(pyrimidin-2-ylsulfanyl)benzene-1,4-diamine typically involves multi-step organic reactions. The process may start with the preparation of the benzene-1,4-diamine core, followed by the introduction of the pyrimidin-2-ylsulfanyl group through nucleophilic substitution. The final steps involve the alkylation of the amine groups with 4-methylpentan-2-yl and phenyl groups under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be crucial to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N1-(4-Methylpentan-2-yl)-N4-phenyl-2-(pyrimidin-2-ylsulfanyl)benzene-1,4-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyrimidin-2-ylsulfanyl group or the aromatic rings.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings or the amine groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the aromatic rings.

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.

    Biology: The compound may serve as a probe for studying biological processes involving sulfur-containing groups.

    Industry: It can be used in the synthesis of specialty chemicals or as an intermediate in the production of advanced materials.

Mechanism of Action

The mechanism of action of N1-(4-Methylpentan-2-yl)-N4-phenyl-2-(pyrimidin-2-ylsulfanyl)benzene-1,4-diamine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The pyrimidin-2-ylsulfanyl group may play a crucial role in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N1-(4-Methylpentan-2-yl)-N4-phenylbenzene-1,4-diamine: Lacks the pyrimidin-2-ylsulfanyl group.

    N1-(4-Methylpentan-2-yl)-N4-(pyrimidin-2-ylsulfanyl)benzene-1,4-diamine: Lacks the phenyl group.

    N4-phenyl-2-(pyrimidin-2-ylsulfanyl)benzene-1,4-diamine: Lacks the 4-methylpentan-2-yl group.

Uniqueness

N1-(4-Methylpentan-2-yl)-N4-phenyl-2-(pyrimidin-2-ylsulfanyl)benzene-1,4-diamine is unique due to the presence of both the pyrimidin-2-ylsulfanyl group and the specific alkyl and aryl substitutions on the amine groups. This combination of functional groups and structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-N-(4-methylpentan-2-yl)-4-N-phenyl-2-pyrimidin-2-ylsulfanylbenzene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4S/c1-16(2)14-17(3)25-20-11-10-19(26-18-8-5-4-6-9-18)15-21(20)27-22-23-12-7-13-24-22/h4-13,15-17,25-26H,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEQBGZRWYLHIDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C)NC1=C(C=C(C=C1)NC2=CC=CC=C2)SC3=NC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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